molecular formula C12H11BrO B11860511 2-(Bromomethyl)-4-methoxynaphthalene

2-(Bromomethyl)-4-methoxynaphthalene

Cat. No.: B11860511
M. Wt: 251.12 g/mol
InChI Key: IZDBGILFGQXOAO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methoxynaphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, where a bromomethyl group is attached to the second position and a methoxy group is attached to the fourth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-methoxynaphthalene typically involves the bromination of 4-methoxynaphthalene. One common method is to react 4-methoxynaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methoxynaphthalene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 4-methoxynaphthalene.

Scientific Research Applications

2-(Bromomethyl)-4-methoxynaphthalene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxynaphthalene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in medicinal chemistry to design molecules that can interact with specific biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)naphthalene: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

    4-Methoxynaphthalene: Lacks the bromomethyl group, making it less versatile in synthetic applications.

    2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of a naphthalene ring, leading to different reactivity and applications.

Uniqueness

2-(Bromomethyl)-4-methoxynaphthalene is unique due to the presence of both the bromomethyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry.

Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

3-(bromomethyl)-1-methoxynaphthalene

InChI

InChI=1S/C12H11BrO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,8H2,1H3

InChI Key

IZDBGILFGQXOAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)CBr

Origin of Product

United States

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